An In-depth Technical Guide to 3-Methylthiophene-2-sulfonyl chloride
An In-depth Technical Guide to 3-Methylthiophene-2-sulfonyl chloride
CAS Number: 61714-76-9
This guide provides a comprehensive technical overview of 3-methylthiophene-2-sulfonyl chloride, a pivotal reagent in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, reactivity, and applications, with a focus on practical, field-proven insights and methodologies.
Introduction: A Versatile Building Block
3-Methylthiophene-2-sulfonyl chloride is a highly reactive organosulfur compound that has garnered significant attention as a versatile intermediate in the synthesis of a wide array of organic molecules.[1][2] Its utility is most pronounced in the facile introduction of the 3-methylthiophene-2-sulfonyl moiety, a functional group that can impart desirable physicochemical and biological properties to the target molecule. This is particularly relevant in the fields of medicinal chemistry and agrochemical research, where the resulting sulfonamides are of considerable interest.[1] The strategic placement of the methyl and sulfonyl chloride groups on the thiophene ring offers a unique combination of steric and electronic properties that can be exploited in rational drug design and the development of novel materials.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic characteristics of 3-methylthiophene-2-sulfonyl chloride is paramount for its effective use in a research setting.
| Property | Value | Reference |
| CAS Number | 61714-76-9 | [3] |
| Molecular Formula | C₅H₅ClO₂S₂ | [1] |
| Molecular Weight | 196.7 g/mol | [1] |
| Appearance | Dark green liquid | [1] |
| Purity | ≥ 95% (NMR) | [3] |
| Storage Conditions | Store at 0-8 °C | [1] |
Synthesis of 3-Methylthiophene-2-sulfonyl chloride: A Proposed Protocol
While a specific, peer-reviewed protocol for the synthesis of 3-methylthiophene-2-sulfonyl chloride is not explicitly detailed in the available literature, a reliable synthetic route can be devised based on established methods for the chlorosulfonation of thiophene derivatives. The direct reaction of 3-methylthiophene with chlorosulfonic acid is a plausible and commonly employed strategy for introducing a sulfonyl chloride group onto an activated aromatic ring.[2][7][8]
Reaction Scheme:
A proposed synthetic workflow for 3-Methylthiophene-2-sulfonyl chloride.
Step-by-Step Experimental Protocol:
-
Materials and Reagents:
-
3-Methylthiophene (ensure high purity)
-
Chlorosulfonic acid (handle with extreme care in a fume hood)
-
Anhydrous dichloromethane (or other suitable inert solvent)
-
Ice/water bath
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet
-
Standard workup and purification apparatus (separatory funnel, rotary evaporator, distillation setup)
-
-
Procedure:
-
In a fume hood, equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with 3-methylthiophene and anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the flask to 0 °C using an ice/water bath.
-
Slowly add chlorosulfonic acid (approximately 1.1 to 1.5 equivalents) to the stirred solution via the dropping funnel. The addition should be dropwise to control the exothermic reaction and the evolution of hydrogen chloride gas.[9]
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield 3-methylthiophene-2-sulfonyl chloride as a dark green liquid.[1]
-
Self-Validation and Causality:
The use of an inert atmosphere and anhydrous conditions is crucial to prevent the hydrolysis of both the starting chlorosulfonic acid and the resulting sulfonyl chloride product. The dropwise addition at low temperature is a critical safety measure to manage the exothermicity of the reaction and to minimize potential side reactions. The aqueous workup with a bicarbonate wash is essential to remove any unreacted chlorosulfonic acid and the hydrochloric acid byproduct, ensuring the stability of the final product.
Chemical Reactivity and Applications in Synthesis
The synthetic utility of 3-methylthiophene-2-sulfonyl chloride stems from the high reactivity of the sulfonyl chloride functional group towards nucleophiles. This reactivity is the cornerstone of its primary application: the synthesis of sulfonamides.
Sulfonamide Synthesis:
The reaction of 3-methylthiophene-2-sulfonyl chloride with primary or secondary amines in the presence of a base (such as pyridine or triethylamine) readily affords the corresponding sulfonamides.[7] This reaction is a fundamental transformation in the synthesis of numerous pharmaceutical and agrochemical agents.[1][2]
General scheme for the synthesis of sulfonamides.
Representative Protocol for Sulfonamide Synthesis:
-
Materials and Reagents:
-
3-Methylthiophene-2-sulfonyl chloride
-
Desired primary or secondary amine
-
Pyridine or triethylamine
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Dissolve the amine in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Add the base (e.g., pyridine, 1.2 equivalents).
-
Cool the solution to 0 °C.
-
Slowly add a solution of 3-methylthiophene-2-sulfonyl chloride (1.0 equivalent) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Dilute the reaction mixture with the solvent and wash sequentially with 1M HCl (to remove excess base), water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate in vacuo.
-
Purify the crude sulfonamide by recrystallization or column chromatography.
-
The causality behind this protocol lies in the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The base is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.
Safety and Handling
3-Methylthiophene-2-sulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. As with other sulfonyl chlorides, it is expected to be corrosive and a lachrymator. It is also water-reactive and will hydrolyze to the corresponding sulfonic acid and hydrochloric acid.[10][11][12]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors. Handle under an inert atmosphere to prevent moisture exposure.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture.[1][12]
-
In case of contact:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[10]
-
Skin: Immediately wash with soap and plenty of water and seek medical attention.[10]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[10]
-
Ingestion: Do not induce vomiting. If the person is conscious, give water to drink and seek immediate medical attention.[10]
-
Conclusion
3-Methylthiophene-2-sulfonyl chloride stands as a valuable and reactive intermediate for the synthesis of complex organic molecules, particularly sulfonamides with potential applications in drug discovery and agrochemical development. Its synthesis, while requiring careful handling of corrosive reagents, is achievable through established chemical transformations. A thorough understanding of its reactivity and proper handling procedures, as outlined in this guide, is essential for its safe and effective utilization in the laboratory.
References
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3-methylthiophene - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Synthesis of 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester - PrepChem.com. (n.d.). Retrieved from [Link]
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Material Safety Data Sheet - 5-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride - Cole-Parmer. (n.d.). Retrieved from [Link]
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3-methylthiophene-2-sulfonyl chloride (C5H5ClO2S2) - PubChemLite. (n.d.). Retrieved from [Link]
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3-methylthiophene-2-sulfonyl chloride suppliers USA. (n.d.). Retrieved from [Link]
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Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: A Comprehensive Overview. (n.d.). Retrieved from [Link]
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methanesulfonyl chloride - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- CN111732568B - Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride - Google Patents. (n.d.).
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How to carry out a sulfonation reaction? - ResearchGate. (2014-01-14). Retrieved from [Link]
- CN103483254A - Method for synthesizing 3-methylquinoline-8-sulfonyl chloride - Google Patents. (n.d.).
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Synthesis of thionyl chloride: (LC015) - DIAL@UCLouvain. (n.d.). Retrieved from [Link]
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Supplementary material Benzenesulfonyl chlorides: New reagents for access to alternative regioisomers in palladium-catalysed direct arylations of thiophenes - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
A New, Convenient Synthesis of Thiophenesulfonyl Chlorides. (n.d.). Retrieved from [Link]
- US3313838A - Reaction of chlorosulfonic acid with alkoxylated alkyl phenols - Google Patents. (n.t.).
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Chlorosulfonic Acid - A Versatile Reagent. (n.d.). Retrieved from [Link]
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Thiophene-3-carbonyl Chloride - MDPI. (n.d.). Retrieved from [Link]
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Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PubMed Central. (n.d.). Retrieved from [Link]
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2-Thiophenesulfonyl chloride - the NIST WebBook. (n.d.). Retrieved from [Link]
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